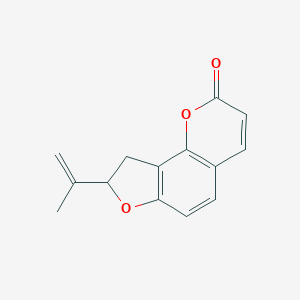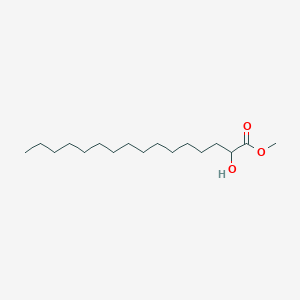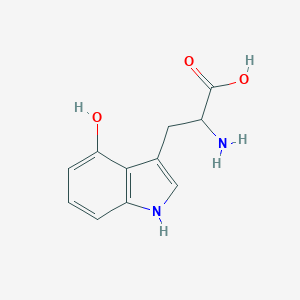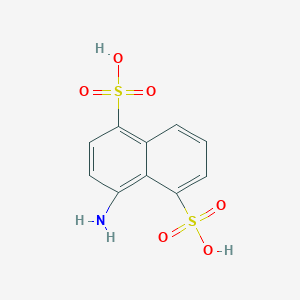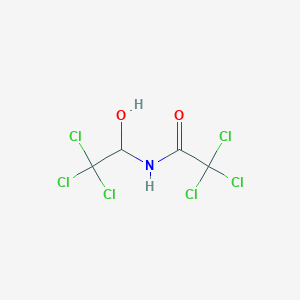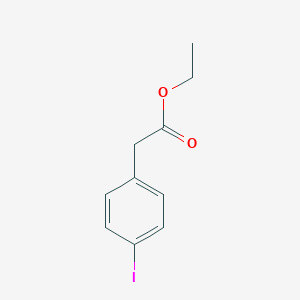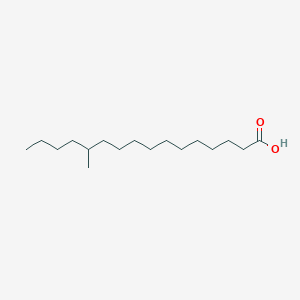
12-Methylhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylhexadecanoic acid, also known as 12-MHA, is a fatty acid that is found in various natural sources, including milk, cheese, and butter. It is a branched-chain saturated fatty acid that has been the subject of scientific research due to its potential health benefits and physiological effects.
Applications De Recherche Scientifique
Neurological Research :
- A study found isomers of methylhexadecanoic acid in the nervous system of a patient with methylmalonic aciduria, a disease related to vitamin B12 metabolism. This study highlights the potential role of these fatty acids in neurological conditions (Kishimoto et al., 1973).
Microbial Lipid Analysis :
- Research determined the absolute configurations of acid moieties, including 14-methylhexadecanoate, in glycoglycerolipid from Corynebacterium aquaticum. This is crucial for understanding microbial lipid structures (Akasaka et al., 2002).
Botanical Studies :
- A study identified 14-Methylhexadecanoic acid in pine seed oil, indicating its unique occurrence in certain plant families. This aids in understanding plant lipid biochemistry (Wolff et al., 1997).
Chemical Synthesis and Characterization :
- Research focused on synthesizing and characterizing monoglycerides of branched-chain fatty acids like D-(+)-14-methylhexadecanoic acid. This is significant in the field of organic chemistry and lipid analysis (Serdarevich & Carroll, 1966).
Plastic Recycling :
- A study demonstrated the conversion of polyamides to ω-hydroxy alkanoic acids, highlighting a method for chemical recycling of plastics. This research contributes to environmental sustainability efforts (Kamimura et al., 2014).
Metabolic Studies :
- Investigation into the metabolism of 14-methylhexadecanoic acid in Walker 256 carcinoma in rats provided insights into lipid synthesis and cancer metabolism (Tuháčková et al., 1985).
Antibacterial Agent Synthesis :
- Research on synthesizing stereoisomers of 13-hydroxy-14-methylhexadecanoic acid as potential antibacterial agents demonstrates the significance of this fatty acid in medicinal chemistry (Wang et al., 2021).
Propriétés
Numéro CAS |
17001-24-0 |
|---|---|
Nom du produit |
12-Methylhexadecanoic acid |
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
12-methylhexadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-3-4-13-16(2)14-11-9-7-5-6-8-10-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
Clé InChI |
JKCYVUZEGXBWNK-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCCCCCCCCC(=O)O |
SMILES canonique |
CCCCC(C)CCCCCCCCCCC(=O)O |
Synonymes |
12-methylhexadecanoic acid 12-methylpalmitic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



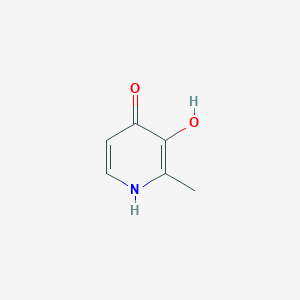
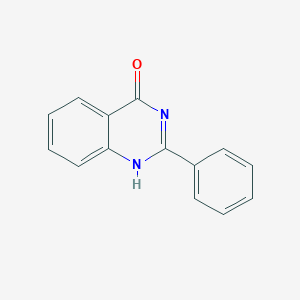
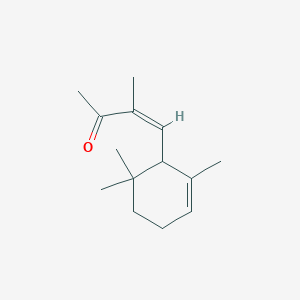
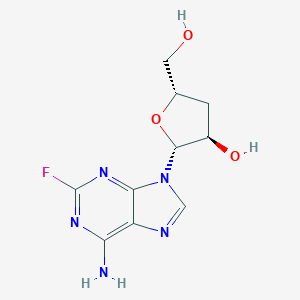
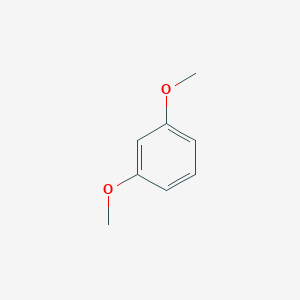
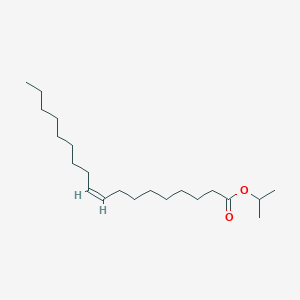
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
